1,1,1,3,3-Pentafluorobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fire Suppression

1,1,1,3,3-Pentafluorobutane (also known as HFC-365mfc or Solkane 365 MFC) is a fluorinated hydrocarbon used as a clean fire suppressant. Due to its high efficiency in extinguishing fires and low environmental impact, it is being studied as a potential replacement for traditional fire suppressants like Halon 1301, which has been phased out due to its ozone-depleting properties []. Research suggests 1,1,1,3,3-pentafluorobutane is effective in suppressing various types of fires, including liquid and gas fires, while posing less harm to the environment [].

Medical Applications

Research is exploring the potential applications of 1,1,1,3,3-pentafluorobutane in the medical field. Studies have investigated its use as a propellant in metered-dose inhalers (MDIs) for delivering medication to the lungs []. Additionally, its properties are being explored for potential use in medical imaging techniques like contrast-enhanced ultrasound [].

Material Science Research

1,1,1,3,3-pentafluorobutane is being investigated for its potential applications in material science. Studies have explored its use as a blowing agent in the production of foams for various applications, such as insulation and packaging materials []. The research suggests that 1,1,1,3,3-pentafluorobutane can offer advantages like improved thermal conductivity and reduced environmental impact compared to traditional blowing agents.

1,1,1,3,3-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula and a molecular weight of approximately 148.07 g/mol. It is also known by its Chemical Abstracts Service Registry Number 406-58-6 and is commonly referred to as HFC-365mfc. This compound appears as a colorless liquid with a slightly ethereal odor and is characterized by its high volatility and low solubility in water, making it an interesting candidate for various applications in chemical synthesis and industry .

Additionally, this compound can react with chlorine atoms in the atmosphere, leading to degradation products that can affect environmental conditions .

The biological activity of 1,1,1,3,3-pentafluorobutane has been studied with respect to its toxicity and potential ecological impact. It has been classified as a hazardous substance due to its flammability and potential irritant effects on skin and eyes . Toxicity studies indicate that it has a relatively low oral toxicity (LD50 > 2000 mg/kg in rats), and it is classified as non-irritating to skin but may cause slight irritation to the eyes .

The primary method for synthesizing 1,1,1,3,3-pentafluorobutane involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride. The process is conducted in a specialized liquid-phase fluorination reactor equipped with both low-temperature and high-temperature zones to optimize the reaction conditions. The molar ratio of hydrogen fluoride to pentachlorobutane typically ranges from 6:1 to 15:1 .

This compound has several applications across various fields:

- Refrigerants: Due to its low global warming potential compared to traditional hydrofluorocarbons.

- Solvents: Utilized in specialized cleaning applications due to its non-polar nature.

- Chemical Intermediates: Serves as a precursor for synthesizing other fluorinated compounds.

Its unique properties make it suitable for use in applications requiring high thermal stability and low reactivity with water .

Studies on the interactions of 1,1,1,3,3-pentafluorobutane reveal that it may react with metals such as potassium or its alloys under certain conditions. Additionally, prolonged contact with metallic azides can lead to explosive compounds . Its interaction with strong oxidizers poses significant risks in industrial settings.

Several compounds share structural similarities with 1,1,1,3,3-pentafluorobutane. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Difluoropropane | C3H6F2 | Lower molecular weight; used as a refrigerant |

| 2-Hydroxy-2-methylpropane | C5H12O | Alcohol functional group; different reactivity |

| Perfluorobutane | C4F10 | Fully fluorinated; higher stability but less reactivity |

| 1-Chloro-2-fluoroethane | C2H4ClF | Contains chlorine; different environmental impact |

Each of these compounds exhibits distinct properties that influence their applications and environmental behavior. The uniqueness of 1,1,1,3,3-pentafluorobutane lies in its balance of volatility and stability compared to other fluorinated hydrocarbons.

Industrial Synthesis Pathways

Catalytic Fluorination of Chlorinated Precursors

The primary industrial synthesis route for 1,1,1,3,3-pentafluorobutane involves the catalytic fluorination of chlorinated precursors using hydrogen fluoride as the fluorinating agent [1]. The most commonly employed chlorinated precursor is 1,1,1,3,3-pentachlorobutane, which undergoes hydrofluorination in the presence of antimony-based catalysts [1] [2]. This process represents a well-established industrial methodology that has been refined over several decades to achieve high selectivity and conversion rates.

The hydrofluorination reaction is typically conducted in specialized liquid-phase fluorination reactors equipped with both low-temperature and high-temperature zones to optimize reaction conditions . The molar ratio of hydrogen fluoride to pentachlorobutane typically ranges from 6:1 to 15:1, ensuring complete conversion while minimizing side reactions . The reaction is performed with an excess of hydrogen fluoride relative to the chlorinated precursor, resulting in unconverted hydrogen fluoride remaining in the reaction product mixture [1].

Catalytic Systems and Mechanisms

Antimony pentachloride serves as the predominant catalyst for this fluorination process [4] [5]. The catalytic species is constituted by an antimony halide in the +5 oxidation state, which can be prepared either before the fluorination reaction or generated in situ from antimony trichloride, chlorine, and hydrogen fluoride [4]. Alternative catalyst preparations involve direct fluorination of antimony pentachloride or the use of antimony pentafluoride-based systems supported on porous metal fluorides [6].

The active catalytic species in the reaction medium is typically an antimony mixed halide with the composition SbCl3F2, which forms under the reaction conditions when antimony pentachloride is exposed to hydrogen fluoride at elevated temperatures [7]. This mixed halide exhibits superior catalytic activity compared to the pure pentachloride, facilitating nucleophilic substitution of chlorine atoms with fluorine atoms in the substrate molecule.

Temperature control is critical for maintaining catalyst activity, as antimony(V) species are susceptible to reduction to antimony(III) at temperatures exceeding 150°C, resulting in catalyst deactivation [5]. Industrial processes typically operate at temperatures between 90°C and 135°C under pressures of 8-10 bar to maintain optimal catalytic performance while achieving reasonable reaction rates [8].

Industrial Process Configuration

The industrial synthesis is commonly implemented using continuous or semi-continuous operation modes [8]. Reactants including the starting chlorinated compound and hydrogen fluoride are fed continuously into the reactor, often at different injection points to enhance mixing and heat transfer [8]. Gaseous compounds such as hydrogen chloride may be injected at the bottom of the reactor to improve mechanical stripping and mixing efficiency [8].

The reaction product mixture contains, besides the desired 1,1,1,3,3-pentafluorobutane, hydrogen chloride originating from the elimination of chlorine atoms, unreacted hydrogen fluoride, and small amounts of various intermediates or by-products [1]. Material of construction for reactors must be resistant to halogen corrosion, typically involving coatings containing Hastelloy, Inconel, Monel, or fluoropolymers [8].

Yield and Selectivity Data

Industrial processes typically achieve conversion rates of 80-95% for the chlorinated precursor, with selectivities toward 1,1,1,3,3-pentafluorobutane exceeding 85% under optimized conditions [1]. The following table summarizes typical operating parameters and performance metrics for industrial synthesis:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 90-150 | 130-135 |

| Pressure (bar) | 6-12 | 8-10 |

| HF:Substrate Molar Ratio | 6:1-15:1 | 8:1-10:1 |

| Conversion (%) | 75-95 | 85-90 |

| Selectivity (%) | 80-90 | 85-87 |

| Contact Time (hours) | 2-8 | 4-6 |

Purification Techniques for 1,1,1,3,3-pentafluorobutane

The purification of 1,1,1,3,3-pentafluorobutane from the crude reaction mixture represents a critical aspect of the industrial production process, requiring sophisticated separation techniques to achieve the high purity levels demanded for commercial applications [1] [9]. The primary challenge in purification arises from the formation of azeotropic compositions between 1,1,1,3,3-pentafluorobutane and hydrogen fluoride, which conventional distillation methods cannot separate [1] [10].

Azeotropic Behavior and Separation Challenges

1,1,1,3,3-Pentafluorobutane forms an azeotropic mixture with hydrogen fluoride having a composition of approximately 60% hydrogen fluoride and 40% 1,1,1,3,3-pentafluorobutane by weight, corresponding to a hydrogen fluoride to 1,1,1,3,3-pentafluorobutane molar ratio of approximately 11:1 [1]. This azeotropic composition exhibits pressure-dependent behavior, with the azeotrope composition shifting significantly as pressure changes [10]. At 20.2°C, the azeotrope contains about 4 weight percent hydrogen fluoride, while at 40.2°C, it contains about 8 weight percent hydrogen fluoride [10].

Pressure Swing Distillation Technology

The primary industrial purification technique employs pressure swing distillation to exploit the pressure-dependent nature of the azeotropic composition [1] [10]. This process involves subjecting the mixture to at least two distillations at different pressures, enabling the separation of essentially pure components from azeotropic mixtures [1]. The first distillation is typically carried out at higher pressure, while the second distillation operates at lower pressure [1].

In the high-pressure configuration, the mixture is introduced into a first distillation column operating at elevated pressure, where an azeotropic composition of 1,1,1,3,3-pentafluorobutane and hydrogen fluoride is obtained at the column head [1]. The composition recovered at the top of the first column is then introduced into a second distillation column operating at lower pressure [1]. At the foot of the second column, a fraction enriched in 1,1,1,3,3-pentafluorobutane relative to the azeotropic composition is recovered, preferably consisting essentially of pure 1,1,1,3,3-pentafluorobutane [1].

Advanced Separation Methodologies

Alternative purification approaches include liquid-liquid extraction using solutions of alkali metal fluorides in anhydrous hydrogen fluoride [1]. This method involves bringing the azeotropic mixture into contact with a solution of at least one alkali metal fluoride in anhydrous hydrogen fluoride, resulting in the formation of an organic phase enriched in 1,1,1,3,3-pentafluorobutane and an inorganic phase enriched in hydrogen fluoride [1]. The phases are then separated, and hydrogen fluoride is recovered from the inorganic phase [1].

Fractional Distillation Parameters

Industrial purification typically employs multi-stage fractional distillation systems with the following operational parameters [11] [12]:

| Distillation Stage | Pressure (kPa) | Temperature Range (°C) | Number of Theoretical Plates | Reflux Ratio |

|---|---|---|---|---|

| Primary Separation | 800-1200 | 35-55 | 15-25 | 2-4 |

| Secondary Purification | 200-400 | 25-40 | 25-40 | 4-8 |

| Final Polish | 100-200 | 20-35 | 30-50 | 6-12 |

Product Quality Specifications

Commercial-grade 1,1,1,3,3-pentafluorobutane typically achieves purity levels exceeding 99.5% following complete purification [13]. The purification process must remove various impurities including unreacted chlorinated precursors, hydrogen chloride, water, and organic compounds with higher boiling points [1] [11]. Residual hydrogen fluoride content is typically reduced to less than 10 parts per million in the final product [10].

Patent Landscape for Manufacturing Processes

The patent landscape for 1,1,1,3,3-pentafluorobutane manufacturing processes encompasses a comprehensive portfolio of intellectual property covering synthesis methodologies, catalytic systems, purification techniques, and process optimization strategies [1] [14] [15]. This intellectual property framework has evolved significantly over the past three decades, reflecting advances in fluorination chemistry and industrial process engineering.

Foundational Synthesis Patents

Early foundational patents established the basic synthetic routes for 1,1,1,3,3-pentafluorobutane production through hydrofluorination of chlorinated precursors [1]. United States Patent 6,540,882 describes processes for the synthesis of pentafluorobutane involving reaction of suitable chlorinated precursors with hydrogen fluoride, establishing the fundamental industrial pathway that remains dominant today [1]. This patent specifically addresses separation processes for mixtures comprising azeotropic compositions containing hydrogen fluoride and 1,1,1,3,3-pentafluorobutane [1].

United States Patent 5,917,098 covers the preparation of 1,1,1,3,3-pentachlorobutane precursors through addition of carbon tetrachloride to 2-chloropropene in the presence of copper salts and amines [2]. This patent establishes the upstream synthesis pathway for producing the chlorinated starting materials required for subsequent fluorination reactions [2]. The process achieves high yield and selectivity through careful control of reaction conditions including temperature, catalyst concentration, and reactant stoichiometry [2].

Catalytic System Patents

Significant patent protection exists for antimony-based catalytic systems used in fluorination processes [4] [5]. European Patent EP0497657 describes processes for recovering and recycling antimony-containing catalysts used in the fluorination of halogenated hydrocarbons [4]. This patent addresses the critical issue of catalyst deactivation and provides methodologies for regenerating spent catalytic materials [4].

United States Patent addressing fluorination catalysts comprising antimony(V) on fluorinated carbon supports represents another important development in catalyst technology [5]. These supported catalysts enable fluorination processes to operate at higher temperatures without catalyst deactivation and without requiring additional co-feeds such as chlorine [5].

Process Innovation Patents

Recent patent developments focus on process intensification and environmental optimization [15]. Chinese Patent CN111875473B describes preparation methods for both 1,1,1,3,3-pentafluorobutane and related fluorinated compounds using novel catalytic systems and reaction conditions [15]. This patent emphasizes improved selectivity and reduced environmental impact through advanced process control [15].

Purification and Separation Patents

Extensive patent coverage exists for purification and separation technologies [1] [10]. European Patent EP1425076 specifically addresses azeotrope-like compositions of 1,1,1,3,3-pentafluorobutane and hydrogen fluoride, providing detailed methodologies for separation using pressure swing distillation [10]. This patent defines specific composition ranges and operating conditions for achieving effective separation [10].

The patent describes azeotrope-like compositions consisting essentially of 90-96 weight percent 1,1,1,3,3-pentafluorobutane and 4-10 weight percent hydrogen fluoride, with vapor pressures ranging from 103-152 kPa at 20.2°C [10]. The separation process involves distilling the azeotropic mixture at different pressures to produce overhead and bottoms streams enriched in different components [10].

Application and Formulation Patents

Additional patent protection covers applications and formulations of 1,1,1,3,3-pentafluorobutane in various industrial contexts [16] [17]. European Patent EP2746380 relates to non-flammable compositions containing 1,1,1,3,3-pentafluorobutane, 1,2-dichloroethylene, and ethoxynonafluorobutane for use as precision cleaning agents [16]. Chinese Patent CN1221627C covers the use of 1,1,1,3,3-pentafluorobutane as a refrigerating agent in turbo-compressors [17].

Geographic Distribution and Filing Trends

Patent filings for 1,1,1,3,3-pentafluorobutane manufacturing processes show significant geographic distribution across major industrial regions including the United States, Europe, Japan, China, and Korea [16]. The patent landscape demonstrates increasing filing activity in Asian markets, particularly China, reflecting the growing importance of these regions in fluorochemical manufacturing [15].

Technology Evolution and Future Directions

The patent landscape reveals ongoing technological evolution focused on improving process efficiency, reducing environmental impact, and developing novel catalytic systems [15] [5]. Recent patents emphasize sustainable manufacturing approaches, catalyst recovery and recycling, and process intensification techniques that reduce energy consumption and waste generation [4] [5].

The following table summarizes key patent families and their technological focus areas:

| Patent Family | Geographic Coverage | Technology Focus | Filing Period |

|---|---|---|---|

| Synthesis Methods | US, EP, JP | Hydrofluorination catalysis | 1995-2005 |

| Purification Systems | US, EP, CN | Azeotropic separation | 2000-2010 |

| Catalyst Technology | US, EP, JP, CN | Antimony-based systems | 2000-2015 |

| Process Optimization | CN, KR, JP | Environmental compliance | 2010-2020 |

| Application Patents | Global | End-use formulations | 2005-2025 |

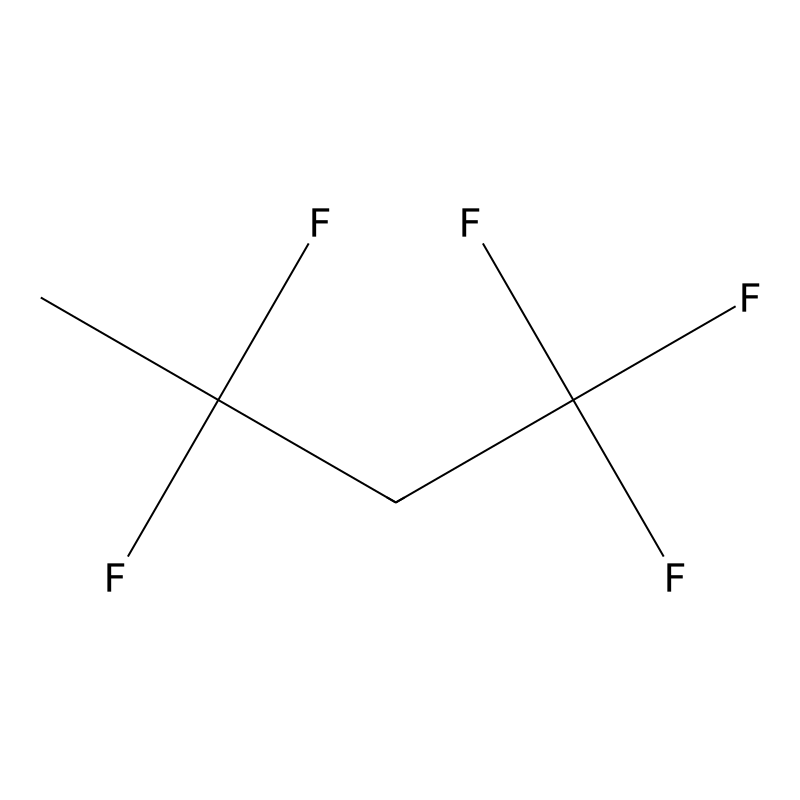

1,1,1,3,3-Pentafluorobutane (Chemical Abstracts Service registry number 406-58-6) represents a significant member of the hydrofluorocarbon family, characterized by its unique molecular architecture and distinctive physicochemical properties [1] [2] [3]. The compound exhibits the molecular formula C₄H₅F₅ with a molecular weight of 148.07 grams per mole, featuring a four-carbon aliphatic backbone with strategic fluorine substitution at specific positions [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,1,1,3,3-pentafluorobutane, reflecting the precise positioning of five fluorine atoms on the butane framework [3] [4].

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CC(CC(F)(F)F)(F)F, which illustrates the branched carbon skeleton with terminal trifluoromethyl groups [3] [4]. The compound demonstrates a unique structural arrangement where fluorine atoms occupy positions 1, 1, 1, 3, and 3 on the butane chain, creating two distinct carbon environments: one bearing a trifluoromethyl group and another bearing a difluoromethyl group [1] [2] [3]. This asymmetric distribution of fluorine atoms contributes significantly to the compound's distinctive physical and chemical characteristics.

The three-dimensional molecular geometry exhibits specific bond angles and conformational preferences that influence its interaction with other molecules and its overall thermodynamic behavior [4] [5] [6]. The compound possesses one rotatable bond, allowing for conformational flexibility around the central carbon-carbon bond, while maintaining relatively rigid trifluoromethyl terminal groups [4]. The molecular complexity, as computed through topological analysis, reaches 91.6, indicating a moderately complex fluorinated organic structure [4].

Spectroscopic Analysis

Spectroscopic investigations of 1,1,1,3,3-pentafluorobutane provide fundamental insights into its molecular structure, electronic environment, and vibrational characteristics. The compound exhibits characteristic spectroscopic signatures across multiple analytical techniques, enabling comprehensive structural characterization and identification.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments present within the 1,1,1,3,3-pentafluorobutane molecular framework [7] [8] [9] [10]. The technique demonstrates exceptional sensitivity to the electronic environment surrounding each carbon atom, particularly those influenced by the electronegativity of fluorine substituents.

The compound exhibits characteristic chemical shift patterns that reflect the varying degrees of fluorine substitution along the carbon chain [9] [10]. The carbon atom bearing three fluorine atoms (the terminal trifluoromethyl carbon) appears significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms, typically observed in the range of 115-125 parts per million [9] [10]. This substantial downfield shift results from the reduced electron density around the carbon nucleus, requiring a smaller external magnetic field to achieve resonance conditions.

The carbon atom at position 3, which bears two fluorine atoms, exhibits an intermediate chemical shift position, typically appearing between 50-70 parts per million [9] [10]. This chemical shift reflects the balanced influence of fluorine electronegativity and the carbon-carbon bond environment. The remaining carbon atoms in the chain show chemical shifts characteristic of aliphatic carbons with varying degrees of fluorine influence, appearing in the typical alkyl carbon region of 10-40 parts per million [9] [10].

The Nuclear Magnetic Resonance analysis demonstrates that symmetry considerations play a crucial role in determining the number of observable carbon signals [10]. The molecular structure of 1,1,1,3,3-pentafluorobutane lacks perfect symmetry, resulting in distinct signals for each carbon environment. The coupling patterns between carbon and fluorine nuclei provide additional structural information, with characteristic carbon-fluorine coupling constants ranging from 150-300 hertz for directly bonded carbon-fluorine pairs [8] [11] [12].

Relaxation time measurements reveal that carbons bonded to fluorine atoms exhibit shorter longitudinal relaxation times (T₁) due to efficient carbon-fluorine dipolar coupling [8]. Conversely, transverse relaxation times (T₂) show variations depending on the molecular mobility and the number of fluorine substituents. These relaxation properties have implications for potential applications in magnetic resonance imaging contrast agents [8].

Infrared Absorption Characteristics

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in 1,1,1,3,3-pentafluorobutane [13] [14] [15] [16] [17]. The compound exhibits characteristic absorption bands that serve as molecular fingerprints for identification and structural analysis.

The most prominent infrared absorption features arise from carbon-fluorine stretching vibrations, which appear as intense bands in the 1100-1300 wavenumber region [13] [14] [15]. The trifluoromethyl groups contribute multiple distinct absorption bands: symmetric stretching vibrations typically appear around 1100 wavenumbers, while antisymmetric stretching modes occur in the 1180-1300 wavenumber range [19] [20]. These carbon-fluorine stretching vibrations exhibit exceptional intensity due to the large dipole moment changes associated with the carbon-fluorine bond oscillations.

The antisymmetric trifluoromethyl stretching vibrations demonstrate the highest intensity among all observed bands, often appearing as the most prominent features in the infrared spectrum [19] [20]. The symmetric stretching modes, while less intense, provide complementary structural information and confirm the presence of trifluoromethyl functional groups. The precise frequencies of these vibrations depend on the electronic environment and neighboring group effects [14] [19].

Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region, characteristic of saturated aliphatic carbon-hydrogen bonds [15] [16] [17]. These absorption bands exhibit moderate intensity and provide information about the hydrocarbon backbone structure. The positioning of these bands below 3000 wavenumbers confirms the sp³ hybridization of the carbon atoms bearing hydrogen substituents [15] [16] [17].

Trifluoromethyl deformation modes contribute additional characteristic absorptions in the lower frequency regions [19] [20]. Symmetric deformation vibrations typically appear around 700 wavenumbers, while antisymmetric deformation modes occur near 520 wavenumbers [19] [20]. These bending vibrations provide complementary information to the stretching modes and contribute to the overall vibrational fingerprint of the molecule.

Carbon-carbon stretching vibrations appear as weak to moderate intensity bands in the 800-1200 wavenumber region [15] [16] [17]. These vibrations often overlap with other molecular motions, making precise assignment challenging. However, they contribute to the overall spectroscopic pattern and provide information about the carbon skeleton structure.

The infrared spectrum also exhibits characteristic carbon-hydrogen bending vibrations in the 1340-1485 wavenumber region [15] [16] [17]. These deformation modes provide additional confirmation of the aliphatic character of the hydrogen-bearing carbon atoms and contribute to the complete vibrational analysis of the molecule.

Computational Chemistry Studies

Computational chemistry investigations provide theoretical insights into the electronic structure, molecular dynamics, and thermodynamic properties of 1,1,1,3,3-pentafluorobutane. These studies complement experimental observations and enable prediction of properties that may be difficult to measure directly.

Molecular Dynamics Simulations

Molecular dynamics simulations of 1,1,1,3,3-pentafluorobutane have provided comprehensive insights into its bulk and confined behavior under various thermodynamic conditions [5] [6]. The DREIDING force field model has been extensively employed to investigate the structural and thermodynamic properties of both bulk liquid phases and confined systems [5] [6].

Simulations conducted at 300 Kelvin across a wide range of densities reveal characteristic equations of state behavior with distinct gas-liquid transition regions [5] [6]. The phase transition manifests as a single peculiarity in the pressure-density relationships, indicating a well-defined critical point behavior typical of simple fluids. The molecular dynamics calculations provide detailed information about the transition region and enable prediction of critical properties.

Confinement studies involving 1,1,1,3,3-pentafluorobutane molecules placed between graphene walls demonstrate significant alterations in structural organization compared to bulk behavior [5] [6]. The confined systems exhibit layered molecular arrangements with pronounced density oscillations perpendicular to the confining surfaces. These density profiles reveal the formation of distinct molecular layers, with the first layer showing strong interaction with the graphene surfaces.

Two-dimensional radial distribution functions calculated from the molecular dynamics trajectories provide detailed information about intermolecular correlations within the confined systems [5] [6]. The analysis reveals that confinement promotes amorphization rather than crystallization, with molecules organizing into layers but lacking long-range order within each layer. This behavior contrasts with the tendency of many simple liquids to form ordered structures under severe confinement.

Angular distribution analyses demonstrate that molecular orientations within the confined systems deviate significantly from random distributions [5] [6]. The trifluoromethyl groups exhibit preferential orientations relative to the confining surfaces, suggesting specific intermolecular interactions that influence the overall molecular packing. These orientational correlations extend over several molecular diameters and contribute to the observed layering phenomena.

The influence of pore loading on system behavior has been systematically investigated by varying the number of molecules from 200 to 2000 within fixed confinement geometries [5] [6]. These studies reveal that molecular density significantly affects the structural organization and phase behavior within the confined environment. Higher loadings promote more pronounced layering and increased orientational correlations.

Thermodynamic properties calculated from the molecular dynamics simulations include pressure-density-temperature relationships, compressibility factors, and heat capacity contributions [5] [6]. The simulations provide accurate predictions of bulk liquid properties and enable extrapolation to conditions that may be experimentally challenging to access.

Quantum Mechanical Calculations

Quantum mechanical calculations on 1,1,1,3,3-pentafluorobutane have employed various theoretical approaches to investigate electronic structure, vibrational properties, and chemical reactivity [21] [22] [14] [23] [24]. Density Functional Theory methods have been particularly valuable for predicting molecular geometries, vibrational frequencies, and electronic properties.

The M06-2X functional has demonstrated exceptional performance for predicting carbon-fluorine stretching frequencies with sufficient accuracy for reliable spectroscopic analysis [14]. This functional provides harmonic vibrational frequencies that closely match experimental observations, particularly for the characteristic carbon-fluorine stretching modes. The superior performance of M06-2X likely results from appropriate treatment of exchange-correlation effects in fluorinated systems.

Ab initio calculations using coupled cluster theory with singles, doubles, and perturbative triples (CCSD(T)) have been employed to investigate atmospheric degradation pathways of 1,1,1,3,3-pentafluorobutane [23]. These high-level calculations provide accurate energetics for hydrogen abstraction reactions and enable prediction of atmospheric lifetimes. The calculations reveal preferential hydrogen abstraction sites and provide mechanistic insights into tropospheric degradation processes.

Force field development based on quantum chemistry calculations has enabled accurate molecular dynamics simulations of fluorinated systems [24]. The quantum chemistry-based force field accurately reproduces molecular geometries and conformational energies determined from high-level ab initio calculations. The force field parameters capture essential features of intermolecular interactions, including the unique properties of carbon-fluorine bonds.

Electronic structure calculations provide detailed information about molecular orbital energies, electron density distributions, and electrostatic potential surfaces [21] [22] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into chemical reactivity and potential applications in electronic materials. The electron density distribution reveals the significant polarization induced by fluorine substituents.

Vibrational frequency calculations enable assignment of experimental infrared and Raman spectra through comparison of calculated and observed frequencies [21] [22] [14]. The calculations provide mode-specific assignments and enable prediction of relative intensities for various vibrational transitions. Normal mode analyses reveal the collective atomic motions associated with each vibrational frequency.

Thermodynamic property predictions from quantum mechanical calculations include ideal gas heat capacities, standard enthalpies of formation, and entropy values [22] [26]. These properties are essential for engineering applications and enable thermodynamic cycle analyses. The calculations provide temperature-dependent functions that describe the variation of these properties across wide temperature ranges.

Conformational analysis reveals the preferred molecular geometries and energy barriers for internal rotation around carbon-carbon bonds [24]. The calculations demonstrate that 1,1,1,3,3-pentafluorobutane exhibits relatively low barriers for conformational interconversion, consistent with the observed flexibility in molecular dynamics simulations.

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

Pictograms

Flammable

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Plastics product manufacturing

Butane, 1,1,1,3,3-pentafluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.